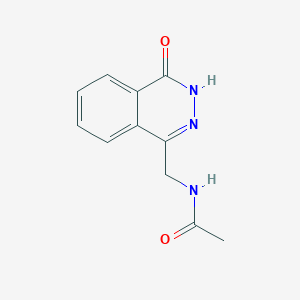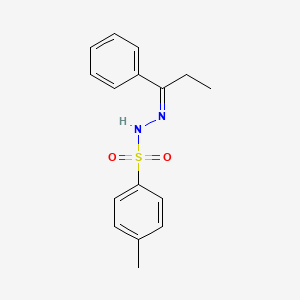
Diacylglycerol acyltransferase inhibitor-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacylglycerol acyltransferase inhibitor-1 is a compound that inhibits the enzyme diacylglycerol acyltransferase 1. This enzyme is crucial in the synthesis of triglycerides, which are essential for energy storage in the body. By inhibiting this enzyme, this compound has potential therapeutic applications in treating metabolic diseases such as obesity, diabetes, and cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diacylglycerol acyltransferase inhibitor-1 involves several steps, including the preparation of intermediates and the final coupling reaction. Common reagents used in the synthesis include sodium metaperiodate, tetrahydrofuran, and water . The reaction conditions typically involve room temperature stirring for specific durations to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Diacylglycerol acyltransferase inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like sodium metaperiodate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions are modified versions of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Diacylglycerol acyltransferase inhibitor-1 has a wide range of scientific research applications:
Mecanismo De Acción
Diacylglycerol acyltransferase inhibitor-1 exerts its effects by binding to the fatty acyl-CoA substrate binding tunnel of diacylglycerol acyltransferase 1. This binding blocks the enzyme’s activity, preventing the synthesis of triglycerides . The inhibition of diacylglycerol acyltransferase 1 leads to reduced triglyceride levels in the body, which can help manage metabolic diseases .
Comparación Con Compuestos Similares
Diacylglycerol acyltransferase inhibitor-2: Another inhibitor of diacylglycerol acyltransferase, but with different binding properties and inhibitory potency.
Acyl-CoAcholesterol acyltransferase inhibitors: These compounds inhibit a related enzyme involved in cholesterol metabolism.
Uniqueness: Diacylglycerol acyltransferase inhibitor-1 is unique due to its specific binding to the fatty acyl-CoA substrate binding tunnel of diacylglycerol acyltransferase 1, making it a potent inhibitor with potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H23N5O2 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
4-amino-6-(7-cyclopropyl-1-propylindol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C21H23N5O2/c1-2-6-25-7-5-14-10-15(11-16(18(14)25)13-3-4-13)26-8-9-28-20-17(21(26)27)19(22)23-12-24-20/h5,7,10-13H,2-4,6,8-9H2,1H3,(H2,22,23,24) |
Clave InChI |
ZRAUYWHLGWICJK-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC2=CC(=CC(=C21)C3CC3)N4CCOC5=NC=NC(=C5C4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)











